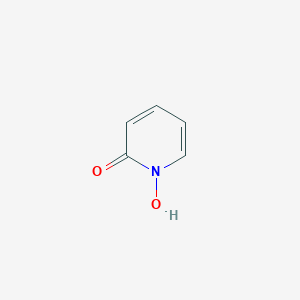

2-Pyridinol-1-oxide

Description

The exact mass of the compound 2-Hydroxypyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Foam boosting; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUSZUYTMHKCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231622 | |

| Record name | Hydroxypyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-89-9, 13161-30-3 | |

| Record name | 1-Hydroxy-2-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxypyridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13161-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxypyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPYRIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3915897S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and First Synthesis of 2-Pyridinol-1-oxide

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 2-Pyridinol-1-oxide (also known as 1-Hydroxy-2-pyridone or HOPO), a heterocyclic compound of significant interest in pharmaceutical development, coordination chemistry, and organic synthesis. We will explore the historical context leading to its creation, delve into the mechanistic rationale behind the first successful synthetic routes, and provide a detailed, step-by-step protocol based on the original literature. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the foundational chemistry of this important molecule.

Introduction: The Emergence of Pyridine-N-Oxides

The mid-20th century marked a period of intense investigation into heterocyclic chemistry. Within this domain, pyridine-N-oxides emerged as a fascinating class of compounds. The initial oxidation of pyridine to its N-oxide was reported by Jakob Meisenheimer, which opened a new chapter in heterocyclic chemistry[1]. The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring. It activates the C2 and C4 positions for nucleophilic attack and serves as a protecting group, thereby enabling synthetic transformations that are otherwise challenging to achieve with the parent pyridine[1][2]. This newfound reactivity propelled pyridine-N-oxides into the forefront of synthetic organic chemistry, setting the stage for the exploration of novel derivatives.

Discovery and First Synthesis of this compound

The first documented synthesis of this compound was a significant milestone, providing access to a molecule with unique structural and chemical properties. A pioneering method was disclosed in a 1951 patent by Elliott N. Shaw, which laid the groundwork for future investigations[3]. This early work described a multi-step process starting from a 2-alkoxy- or 2-benzyloxypyridine[3].

A notable and commercially more viable synthesis was later developed that utilized pyridine-1-oxide as the starting material. This process, detailed in a 1956 patent by Francis Edward Cislak, involves heating pyridine-1-oxide with acetic anhydride, followed by oxidation[4]. This method represented a significant improvement in terms of yield and scalability[4][5].

Tautomerism: A Key Structural Feature

An important characteristic of this molecule is its existence in a tautomeric equilibrium between this compound and N-hydroxy-2-pyridone[3][6]. The position of this equilibrium is influenced by the solvent's polarity, with polar solvents favoring the pyridone form[6][7]. For the remainder of this guide, we will primarily refer to the compound as this compound, but it is crucial to recognize this tautomeric nature.

The First Synthesis: A Mechanistic Perspective

The initial syntheses provided a robust pathway to this compound. Let's examine the two key historical methods.

The Shaw Synthesis via 2-Benzyloxypyridine-N-oxide

This route, while not the most direct by modern standards, was a logical application of the chemistry known at the time.

Synthetic Rationale: The core of this strategy was to introduce the N-oxide functionality first and then unmask the hydroxyl group. Using a benzyl protecting group for the 2-hydroxy position was a strategic choice due to its stability under the oxidation conditions and its subsequent removal via catalytic hydrogenation.

The pathway can be visualized as follows:

Figure 1: The Shaw synthesis of this compound.

The Cislak Synthesis via Acetic Anhydride

This later method offered a more direct route from the readily available pyridine-1-oxide.

Synthetic Rationale: This approach leverages the ability of acetic anhydride to activate the pyridine-N-oxide ring. The N-oxide oxygen attacks the acetic anhydride, making the C2 position of the pyridine ring highly electrophilic and susceptible to attack by an acetate ion[8]. A subsequent hydrolysis step then yields the desired product.

The reaction workflow is illustrated below:

Figure 2: Workflow for the Cislak synthesis.

Detailed Experimental Protocols

The following protocols are adapted from the seminal literature and are presented for informational purposes.

Protocol 1: Synthesis via 2-Benzyloxypyridine-N-oxide (Shaw, 1951)[3]

Step A: Preparation of 2-Benzyloxy-pyridine-N-oxide

-

Dissolve 37 g of 2-benzyloxypyridine in approximately 700 ml of chloroform.

-

Add a solution of 1.5 equivalents of perbenzoic acid in chloroform to the mixture.

-

Allow the mixture to stand at room temperature for three days in a loosely-stoppered flask.

-

Wash the reaction mixture successively with excess sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The resulting crystalline residue is slurried with a mixture of ethyl acetate and hexane and collected by filtration to yield 2-benzyloxy-pyridine-N-oxide.

Step B: Preparation of N-hydroxy-2-pyridone (this compound)

-

Shake 25 g of 2-benzyloxy-pyridine-N-oxide with hydrogen in 100 ml of ethanol containing 750 mg of a palladium on charcoal catalyst.

-

The initial hydrogen pressure should be 50 lbs.

-

After the reduction is complete (approximately five minutes), filter the reaction mixture.

-

Concentrate the filtrate to yield N-hydroxy-2-pyridone.

Protocol 2: Synthesis from Pyridine-1-oxide (Cislak, 1956)[4]

-

Heat pyridine-1-oxide with an excess of acetic anhydride at a temperature corresponding to the boiling point of acetic anhydride.

-

After the reaction, distill off the unreacted acetic anhydride to recover the intermediate product.

-

Dissolve the resulting product in glacial acetic acid.

-

Add hydrogen peroxide to the solution and heat to approximately 75°C.

-

After the oxidation is complete, recover the 2-hydroxypyridine-1-oxide.

Physicochemical and Spectroscopic Data

The synthesized this compound is a solid at room temperature. Key data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂ | [9] |

| Molecular Weight | 111.10 g/mol | [9] |

| CAS Number | 13161-30-3 | [9] |

| Melting Point | 147-152 °C | [9] |

| Appearance | Solid | [9] |

Significance and Modern Applications

Since its initial discovery, this compound has found utility in a variety of chemical contexts.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals[10][11].

-

Coordination Chemistry: Its ability to act as a chelating agent makes it valuable in coordination chemistry for the development of metal complexes[9][12][10][13].

-

Peptide Synthesis: It has been used as a coupling reagent in peptide synthesis, often as an alternative to 1-hydroxybenzotriazole (HOBt)[9][13][14].

-

Analytical Chemistry: It is employed as a reagent for the detection and quantification of metal ions[9][10][13].

Recent studies have also investigated its genotoxic potential, concluding that it should not be considered a mutagenic impurity in the context of pharmaceutical synthesis[15].

Conclusion

The discovery and first synthesis of this compound were pivotal achievements in heterocyclic chemistry. The early methods developed by Shaw and Cislak not only provided access to this novel compound but also demonstrated the synthetic utility of pyridine-N-oxide chemistry. Today, this compound continues to be a valuable building block for researchers in drug development and materials science, a testament to the enduring importance of this foundational work.

References

-

Boekelheide, V.; Linn, W. J. (March 1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes". Journal of the American Chemical Society. 76 (5): 1286–1291. [Link]

- Cislak, F. E. (1956). Process of preparation of 2-hydroxypyridine-1-oxide and homologs. U.S.

-

Ho, T-L. et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Journal of Organic Chemistry, 60(11): 3569–3570. [Link]

-

NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

- Shaw, E. N. (1951). 2-hydroxy-pyridine-n-oxide and process for preparing same. U.S.

-

Wikipedia. (n.d.). 2-Pyridone. [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. [Link]

Sources

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]

- 4. US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 2-羟基吡啶-N-氧化物 ≥98.0% (N) | Sigma-Aldrich [sigmaaldrich.cn]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-Hydroxypyridine N-oxide (13161-30-3) at Nordmann - nordmann.global [nordmann.global]

- 12. CAS 13161-30-3: 2-Hydroxypyridine N-oxide | CymitQuimica [cymitquimica.com]

- 13. This compound | 13161-30-3 [chemicalbook.com]

- 14. biosynth.com [biosynth.com]

- 15. 2-Hydroxypyridine N-Oxide is not genotoxic in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Pyridinol-1-oxide: Synthesis, Applications, and Core Principles for Researchers

This guide provides an in-depth technical overview of 2-Pyridinol-1-oxide, a versatile heterocyclic compound with significant applications in pharmaceutical development and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis methodologies, and key applications, with a focus on the underlying scientific principles that govern its utility.

Core Compound Identification and Properties

This compound, also known as 1-hydroxypyridin-2-one or by the acronym HOPO, is a crucial reagent in various chemical transformations.[1][2] Accurate identification is paramount for regulatory compliance and scientific reproducibility.

Chemical Identifiers

A compound can be identified by numerous labels. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance. For this compound, the primary CAS number is 13161-30-3 .[3] However, it's not uncommon for a compound to have multiple CAS numbers listed in different databases; 822-89-9 is another frequently cited CAS number.[4] A comprehensive list of identifiers is provided in Table 1 for unambiguous referencing.

Table 1: Key Identifiers for this compound

| Identifier Type | Value |

| Primary CAS Number | 13161-30-3[3] |

| Alternate CAS Number | 822-89-9[4] |

| IUPAC Name | 1-hydroxypyridin-2-one[5] |

| Molecular Formula | C₅H₅NO₂[2] |

| Molecular Weight | 111.10 g/mol [2] |

| InChI | InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H[5] |

| InChI Key | SNUSZUYTMHKCPM-UHFFFAOYSA-N[5] |

| Canonical SMILES | C1=CC(=O)N(C=C1)O[5] |

| Synonyms | 2-Hydroxypyridine N-oxide, HOPO, HPNO[5][6] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and behavior in reactions. It typically appears as a beige or yellow to off-white crystalline powder.[1][7] Its solubility in water and other polar solvents is a key attribute for its application in various reaction conditions.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Beige to off-white or light yellow powder[7] |

| Melting Point | 147-152 °C[3] |

| Water Solubility | Soluble[1] |

| Storage Temperature | Room Temperature; Inert atmosphere, 2-8°C for long-term storage[7] |

| Stability | Stable for at least 2 years at room temperature[3] |

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several routes, each with distinct advantages in terms of yield, scalability, and environmental impact. The choice of a particular synthetic pathway often depends on the available starting materials and the desired scale of production.

Classical Synthesis from Pyridine-1-oxide

A well-established laboratory-scale synthesis involves the reaction of pyridine-1-oxide with acetic anhydride, followed by oxidation.[4] This method, while reliable, involves high temperatures and an excess of reagents.

The underlying mechanism involves the activation of the pyridine ring. Acetic anhydride reacts with pyridine-1-oxide to form an N-acetoxypyridinium intermediate. This intermediate is susceptible to nucleophilic attack by acetate at the 2-position, followed by elimination to yield 2-acetoxypyridine. Subsequent hydrolysis of the acetate group and N-oxidation with a peroxy acid, such as hydrogen peroxide, furnishes this compound.[4][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-1-oxide (1 equivalent).

-

Acylation: Add a significant excess of acetic anhydride (approximately 6 parts to 1 part of pyridine-1-oxide). Heat the mixture to reflux (138–140°C) for 2 hours.[4]

-

Intermediate Isolation: After cooling, remove the excess acetic anhydride by distillation under reduced pressure to obtain a pale yellow oil, the 2-acetoxypyridine intermediate.[9]

-

Oxidation and Hydrolysis: Dissolve the intermediate in glacial acetic acid. Add 30% hydrogen peroxide and heat the solution to 75°C for 19-23 hours.[4]

-

Work-up: Quench the reaction and hydrolyze the acetyl group by adding hydrochloric acid.[4]

-

Purification: The final product, this compound, can be recovered by crystallization from the reaction mixture. This method typically yields 68-72% of the desired product.[4]

Industrial-Scale Synthesis from 2-Chloropyridine

For larger-scale production, a more cost-effective and environmentally friendly one-pot synthesis starting from 2-chloropyridine has been developed.[10] This process leverages a catalytic oxidation followed by in-situ hydrolysis.

The reaction is catalyzed by sodium tungstate, which in the presence of hydrogen peroxide, forms peroxotungstates. These potent oxidizing agents facilitate the oxidation of the pyridine nitrogen in 2-chloropyridine to the corresponding N-oxide. Subsequent hydrolysis under alkaline conditions displaces the chloro group with a hydroxyl group to yield this compound.[4]

Caption: One-pot industrial synthesis of this compound.

Core Applications in Research and Development

This compound's unique chemical structure, featuring both a hydroxyl group and an N-oxide, imparts a versatile reactivity profile that is exploited in several key areas of chemical and pharmaceutical research.

Peptide Synthesis: A Superior Coupling Additive

In the intricate process of peptide synthesis, the formation of the amide bond between amino acids must be efficient and, critically, must proceed with minimal racemization of the chiral amino acid centers. This compound (HOPO) has emerged as a highly effective coupling additive, often used in conjunction with a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]

The mechanism of EDC/HOPO-mediated peptide coupling involves the initial activation of the carboxylic acid of the N-protected amino acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. HOPO rapidly intercepts this intermediate to form an active ester, which is more stable and less prone to racemization. The amino group of the second amino acid (or peptide) then attacks this active ester to form the desired peptide bond, regenerating HOPO in the process.

Caption: Mechanism of amide bond formation using EDC and HOPO.

This protocol outlines a general procedure for the coupling of an amino acid to a resin-bound peptide.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) in a solid-phase synthesis vessel.[11]

-

Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating it with a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.[11]

-

Coupling Cocktail Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (1.5 equivalents), HOPO (1.5 equivalents), and EDC hydrochloride (1.5 equivalents) in DMF.[12]

-

Coupling Reaction: Add the coupling cocktail to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a Kaiser test.[13]

-

Washing: After the coupling is complete, wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.[12]

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution, such as acetic anhydride and diisopropylethylamine (DIPEA) in DMF.[14]

-

Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]

Coordination Chemistry and Biological Applications

The bidentate chelating nature of this compound, arising from its hydroxyl and N-oxide oxygen atoms, allows it to form stable complexes with a variety of metal ions.[3] This property is the foundation for its applications in coordination chemistry and has significant implications for drug development.

This compound and its derivatives are effective iron chelators.[15] They can sequester excess iron in biological systems, which is a therapeutic strategy for iron overload disorders. The mechanism involves the formation of a stable complex with Fe(III) ions, preventing them from participating in harmful Fenton reactions that generate reactive oxygen species.[6] This has led to research into hydroxypyridinone-based drugs for conditions like thalassemia.[16]

Metal complexes of this compound and its thio-analogs have demonstrated significant antimicrobial and antifungal properties.[17][18] For instance, the iron complex of pyridine-2-thiol-1-oxide shows potent activity against Mycobacterium tuberculosis.[18] The mechanism of action is often attributed to the complex's ability to disrupt cellular processes by interfering with essential metal-dependent enzymes in the microbes.[18] Rilopirox, a derivative of hydroxypyridone, is a known antifungal agent.[19]

The strong chelating ability of hydroxypyridinones makes them excellent candidates for developing radiopharmaceuticals.[20] They can be used to stably complex radioactive metal ions, which are then targeted to specific tissues or cells for diagnostic imaging or therapeutic purposes.[20]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound. It is classified as a hazardous substance and can cause skin and eye irritation.[21] Ingestion may be harmful.[21]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, an inert atmosphere at 2-8°C is recommended.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its utility as a peptide coupling agent with low racemization potential makes it invaluable in the synthesis of complex peptides for pharmaceutical applications. Furthermore, its robust chelating properties have opened avenues for the development of novel therapeutics for iron overload disorders, infectious diseases, and in the field of radiopharmaceuticals. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

- Google Patents. (n.d.). CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide.

- U.S. National Library of Medicine. (1951). US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.

-

ACS Publications. (2023, December 16). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Retrieved from [Link]

-

ResearchGate. (2020, November 6). (PDF) Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

-

PubMed. (2020, February). Bactericidal effect of pyridine-2-thiol 1-oxide sodium salt and its complex with iron against resistant clinical isolates of Mycobacterium tuberculosis. Retrieved from [Link]

-

Pharmacompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

PubMed. (1993, June). Rilopirox--a new hydroxypyridone antifungal with fungicidal properties. Retrieved from [Link]

- Patsnap. (2014, August 20). Preparation method of 2-chloropyridine n-oxides.

-

graphviz. (n.d.). Examples. Retrieved from [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs.

-

MDPI. (2020, December 1). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]

-

SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

-

PubChem. (n.d.). Hydroxypyridinone. Retrieved from [Link]

-

YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

-

Nature Protocols. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of metal complexes and metal oxide nanoparticles.. Retrieved from [Link]

-

Live. (n.d.). Execute Graphviz action examples. Retrieved from [Link]

-

PubMed. (2019, August). 2-Hydroxypyridine N-Oxide is not genotoxic in vivo. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from [Link]

- Google Patents. (n.d.). US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs.

-

PubMed Central. (2021, November 19). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Retrieved from [Link]

-

PubMed. (1987, April 16). 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation. Retrieved from [Link]

-

Biomedical and Pharmacology Journal. (2024, October 1). Antimicrobial Activity of Metal Oxide Nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Retrieved from [Link]

-

MDPI. (n.d.). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Retrieved from [Link]

-

PMC - NIH. (n.d.). Antimicrobial activity of metal oxide nanoparticles against Gram-positive and Gram-negative bacteria: a comparative study. Retrieved from [Link]

-

PubMed. (n.d.). Metal/metal oxide nanoparticles with antibacterial activity and their potential to disrupt bacterial biofilms: Recent advances with emphasis on the underlying mechanisms. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 13161-30-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. biosynth.com [biosynth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. peptide.com [peptide.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]

- 18. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rilopirox--a new hydroxypyridone antifungal with fungicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

molecular structure and formula of 2-Pyridinol-1-oxide

An In-depth Technical Guide to 2-Pyridinol-1-oxide: Molecular Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound, also known by its tautomeric name 1-Hydroxy-2(1H)-pyridinone and the common abbreviation HOPO, is a heterocyclic organic compound with the molecular formula C₅H₅NO₂.[1][2] It stands as a pivotal molecule in various scientific domains due to its unique structural features and versatile reactivity. While structurally related to pyridine, the introduction of both a hydroxyl group and an N-oxide function imparts a distinct set of chemical properties that are not observed in the parent heterocycle. This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, the critical concept of its tautomerism, synthesis protocols, physicochemical properties, and its extensive applications. This document is intended for researchers, chemists, and professionals in drug development who require a deep, mechanistic understanding of this important compound.

Molecular Structure and Tautomerism

The fundamental identity of this compound is defined by its molecular formula, C₅H₅NO₂, and a molecular weight of approximately 111.10 g/mol .[1][3] However, a simple representation does not capture the dynamic nature of its structure. The compound exists as a mixture of two tautomers in equilibrium: the enol-like form, 2-hydroxypyridine N-oxide , and the more stable keto-like form, 1-hydroxy-2(1H)-pyridone .

The position of this equilibrium is highly sensitive to the surrounding environment, a classic example of lactam-lactim tautomerism.[4][5]

-

In non-polar solvents , the 2-hydroxypyridine N-oxide form is more favored.[4][6]

-

In polar solvents (like water and alcohols) and in the solid state , the equilibrium shifts significantly towards the 1-hydroxy-2(1H)-pyridone tautomer.[4][6][7] This preference is attributed to the stabilization afforded by intermolecular hydrogen bonding.[8]

X-ray diffraction studies have unequivocally confirmed that in the crystal state, the compound exists as the 1-hydroxypyridin-2-one tautomer.[7] This structural duality is the cornerstone of its reactivity and is essential to consider when designing synthetic routes or interpreting experimental data.

Caption: Tautomeric equilibrium of this compound.

Synthesis Protocols

The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and process safety considerations.

Synthesis from Pyridine-1-oxide

A traditional and effective laboratory-scale synthesis involves the rearrangement of pyridine-1-oxide.[9] The mechanism proceeds via an initial acylation of the N-oxide oxygen, which activates the pyridine ring towards nucleophilic attack, followed by hydrolysis.

Experimental Protocol:

-

Activation: Pyridine-1-oxide is heated with acetic anhydride. This forms an N-acetoxy pyridinium intermediate, rendering the C2 position highly electrophilic.

-

Nucleophilic Attack: An acetate ion attacks the C2 position of the activated ring.

-

Rearomatization & Oxidation: The intermediate undergoes rearrangement. The resulting product is then dissolved in glacial acetic acid.

-

Oxidation: 30% hydrogen peroxide is added, and the mixture is maintained at 75°C for several hours to facilitate the oxidation.

-

Hydrolysis: The reaction is quenched, and the acetyl groups are hydrolyzed with hydrochloric acid to yield the final this compound product. This method typically achieves yields in the range of 68-72%.[9]

Industrial One-Pot Synthesis from 2-Chloropyridine

For larger-scale industrial production, a more efficient "one-pot" process starting from 2-chloropyridine is favored.[9][10] This method is advantageous due to its high conversion rates, near-quantitative yields, and the use of an aqueous medium, which minimizes organic waste.[9]

Experimental Workflow:

Caption: Industrial one-pot synthesis workflow.

Experimental Protocol:

-

Reaction Setup: 2-chloropyridine is mixed in an aqueous medium.

-

Catalytic Oxidation: Hydrogen peroxide (30%) is added as the oxidant in the presence of a sodium tungstate (Na₂WO₄) catalyst.[9][10] The catalyst facilitates the in-situ generation of potent peroxotungstate species, accelerating the N-oxidation of the pyridine ring.

-

In-situ Hydrolysis: Following the complete oxidation of the starting material, the reaction conditions are made alkaline. This promotes the direct hydrolysis of the 2-chloro group to a hydroxyl group, yielding the final product without the need for isolating the intermediate N-oxide.[9]

Continuous Flow Synthesis

Modern process chemistry has enabled the development of a fully continuous flow synthesis from 2-hydroxypyridine.[11] This approach involves the catalytic oxidation using hydrogen peroxide and offers superior control over reaction parameters, enhanced safety, and potential for seamless scale-up.[11]

Physicochemical and Spectroscopic Properties

This compound is typically a yellow to off-white or beige powder.[2][12] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₂ | [1][2] |

| Molecular Weight | 111.10 g/mol | [1][3] |

| CAS Number | 13161-30-3 | [2] |

| Appearance | Yellow to off-white powder | [12][13] |

| Melting Point | 147 - 152 °C | [2][14] |

| Solubility | Soluble in water and polar solvents | [13][15][16] |

Spectroscopic Characterization

-

NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for elucidating the structure of this compound. Studies using both ¹H and ¹³C NMR have shown that in solution (specifically dimethyl sulfoxide), the compound exists predominantly as the 1-hydroxypyridin-2-one tautomer.[7] This is a critical piece of evidence supporting the stability of the keto-like form.

-

X-Ray Crystallography: As previously mentioned, single-crystal X-ray diffraction provides definitive proof of the solid-state structure. These studies confirm that the molecule crystallizes in the 1-hydroxypyridin-2-one tautomeric form.[7]

Chemical Reactivity and Core Applications

The unique arrangement of functional groups in this compound dictates its reactivity and widespread utility.

Peptide Coupling Agent

One of the most significant applications of HOPO is in organic synthesis as a peptide coupling agent, often serving as a superior alternative to 1-hydroxybenzotriazole (HOBt).[17][18] In carbodiimide-mediated amide bond formation (e.g., with EDC), HOPO acts as an additive that converts the carboxylic acid into an activated ester. This intermediate is less prone to racemization and reacts efficiently with the amine component to form the desired peptide bond with high yield and stereochemical integrity.[18]

Caption: Role of HOPO in peptide coupling reactions.

Coordination Chemistry and Analytical Applications

The N-oxide and adjacent hydroxyl group form a powerful bidentate chelating site, allowing HOPO to form stable complexes with a wide range of metal ions.[15][17] This property is harnessed in several fields:

-

Analytical Chemistry: It is employed as a reagent for the detection and quantification of metal ions. For instance, it has been used to modify gold electrodes for the electrochemical determination of europium in environmental samples.[17][19]

-

Catalysis and Materials Science: The metal complexes formed with HOPO are valuable in developing novel catalysts and advanced materials, such as polymers and coatings with enhanced thermal stability.[12]

Pharmaceutical and Agrochemical Intermediate

HOPO is a key building block in the synthesis of pharmaceuticals and agrochemicals.[12]

-

Drug Development: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including those targeting neurological disorders.[12] Its ability to act as an iron chelator has also prompted research into its potential for treating disorders related to iron imbalance.[18]

-

Agricultural Chemistry: The compound is used in the formulation of fungicides and herbicides, contributing to crop protection.[12]

Safety and Toxicological Profile

This compound is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[13][20] It should be handled with appropriate personal protective equipment in a well-ventilated area.[20] In terms of genotoxicity, its profile is complex. While an early report suggested weak mutagenicity in the Ames assay, subsequent, more rigorous investigations found these results to be irreproducible and equivocal.[21][22] The current scientific consensus is that HOPO is unlikely to pose a mutagenic risk in vivo and should be treated as a normal process-related impurity in pharmaceutical manufacturing, not a mutagenic one.[21][23]

Conclusion

This compound is a compound of significant scientific and industrial importance. Its defining characteristic is the dynamic tautomeric equilibrium between its 2-hydroxypyridine N-oxide and 1-hydroxy-2(1H)-pyridone forms, with the latter being predominant in most conditions. This structural feature, combined with its potent metal-chelating ability, underpins its critical role as a peptide coupling agent, a versatile synthetic intermediate, and a specialized analytical reagent. A thorough understanding of its structure, synthesis, and reactivity is essential for leveraging its full potential in drug discovery, materials science, and chemical manufacturing.

References

-

PubChem. Hydroxypyridinone | C5H5NO2 | CID 69975. [Link]

-

Chem-Impex. 2-Hydroxypyridine-N-oxide. [Link]

-

Sorachim. 2-Pyridinol 1-oxide. [Link]

-

Stenutz. 2-pyridinol 1-oxide. [Link]

-

Pharmacompass. this compound | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. [Link]

-

Wikipedia. 2-Pyridone. [Link]

-

National Institutes of Health (NIH). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. [Link]

-

PubMed. 2-Hydroxypyridine-N-oxide (HOPO): Equivocal in the ames assay. [Link]

-

ResearchGate. 2-Hydroxypyridine-N-oxide (HOPO): Equivocal in the ames assay | Request PDF. [Link]

-

ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]

-

ACS Publications. Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. [Link]

-

PubMed. 2-Hydroxypyridine N-Oxide is not genotoxic in vivo. [Link]

-

Pipzine Chemicals. 2-Hydroxypyridine N-oxide Supplier & Manufacturer in China. [Link]

-

Chemistry Stack Exchange. 2-Pyridone tautomer ratio. [Link]

- Google Patents. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Pyridinol 1-oxide [sorachim.com]

- 3. Hydroxypyridinone | C5H5NO2 | CID 69975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. wuxibiology.com [wuxibiology.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. benchchem.com [benchchem.com]

- 10. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemimpex.com [chemimpex.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. This compound CAS#: 13161-30-3 [m.chemicalbook.com]

- 15. CAS 13161-30-3: 2-Hydroxypyridine N-oxide | CymitQuimica [cymitquimica.com]

- 16. 2-Hydroxypyridine N-oxide Supplier & Manufacturer in China | Properties, Uses, Safety Data, Price & Purchase Information [pipzine-chem.com]

- 17. This compound | 13161-30-3 [chemicalbook.com]

- 18. biosynth.com [biosynth.com]

- 19. 2-Pyridinol 1-oxide = 98.0 N 13161-30-3 [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. 2-Hydroxypyridine-N-oxide (HOPO): Equivocal in the ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 2-Hydroxypyridine N-Oxide is not genotoxic in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomerism of 2-Pyridinol-1-oxide

This guide provides a comprehensive technical overview of the tautomeric equilibrium of 2-pyridinol-1-oxide, a phenomenon of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. We will delve into the structural nuances, the analytical methodologies for characterization, and the underlying principles governing this dynamic process, offering field-proven insights for professionals in drug development and scientific research.

Introduction: The Duality of this compound

This compound, also known by its synonyms 1-hydroxy-2-pyridone or HOPO, is a heterocyclic compound that exhibits prototropic tautomerism.[1][2] This means it exists as an equilibrium mixture of two interconverting isomers that differ in the position of a proton and the location of double bonds. The two primary tautomeric forms are the This compound (often referred to as the "enol" or "lactim" form) and the 1-hydroxy-2-pyridone (the "keto" or "lactam" form).

The position of this equilibrium is not static; it is exquisitely sensitive to the surrounding environment, particularly the solvent, making a thorough understanding of its tautomerism crucial for predicting its chemical behavior, reactivity, and biological activity.

The Tautomeric Equilibrium: A Balancing Act

The reversible interconversion between the two tautomers is a dynamic process governed by their relative stabilities.

Tautomeric equilibrium of this compound.

The equilibrium constant, KT, is defined as the ratio of the concentration of the keto form to the enol form:

KT = [1-Hydroxy-2-pyridone] / [this compound]

A KT value greater than 1 indicates that the keto form is predominant, while a value less than 1 signifies the prevalence of the enol form.

Structural Elucidation and Spectroscopic Signatures

Distinguishing between the two tautomers requires a combination of spectroscopic techniques, with each providing unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures. The chemical shifts of the protons and carbons are highly sensitive to their electronic environment, which differs significantly between the enol and keto forms.

A study utilizing 1H and 13C NMR, in conjunction with X-ray diffraction, has shown that 2-hydroxypyridine N-oxide exists predominantly as the 1-hydroxypyridin-2-one (keto) tautomer in both dimethyl sulphoxide (DMSO) solution and in the crystalline state.[3]

Expected Spectroscopic Features:

-

1H NMR: The presence of a signal corresponding to the N-OH proton in the 1-hydroxy-2-pyridone form would be a key indicator. The chemical shifts of the ring protons will also differ between the two tautomers due to changes in aromaticity and electron distribution.

-

13C NMR: The most significant difference is expected for the C2 carbon. In the 1-hydroxy-2-pyridone form, this carbon is a carbonyl carbon and will resonate at a much lower field (higher ppm) compared to the C2 carbon in the this compound form, which is attached to a hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of key bonds can be used to distinguish between the tautomers.

For the analogous 2-hydroxypyridine/2-pyridone system, the presence of a strong C=O stretching vibration in the IR spectrum is a clear indication of the pyridone (keto) form.[4] Conversely, the absence of this band and the presence of an O-H stretching band would suggest the hydroxypyridine (enol) form. In the case of this compound, a strong absorption band associated with the C=O stretching vibration is indicative of the 1-hydroxy-2-pyridone tautomer.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the tautomers give rise to distinct UV-Vis absorption spectra. The differing conjugation patterns of the enol and keto forms result in different absorption maxima (λmax). This technique is particularly useful for quantitative analysis of the tautomeric equilibrium in different solvents.[5]

The Decisive Role of the Solvent

The solvent plays a pivotal role in determining the position of the tautomeric equilibrium. This is primarily due to the differing polarities of the two tautomers and their ability to engage in hydrogen bonding with solvent molecules.

The 1-hydroxy-2-pyridone (keto) tautomer is generally more polar than the this compound (enol) form. Consequently, polar solvents, especially those capable of hydrogen bonding, tend to stabilize the keto form, shifting the equilibrium in its favor. In contrast, non-polar solvents favor the less polar enol form.[6]

This trend is well-documented for the analogous 2-hydroxypyridine/2-pyridone system, where the pyridone form is favored in polar solvents like water and alcohols, while the hydroxypyridine form is more prevalent in non-polar solvents.[6] Computational studies on 2- and 4-pyridones have confirmed that an increase in medium polarity leads to a higher population of the lactam (keto) form.[7]

Quantitative Data on Tautomeric Equilibrium of 2-Hydroxypyridine/2-Pyridone (Analogous System)

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Equilibrium Constant (KT = [pyridone]/[hydroxypyridine]) |

| Gas Phase | 1 | 2-Hydroxypyridine | ~0.4 |

| Cyclohexane | 2.0 | 2-Hydroxypyridine | 0.4 - 1.0 |

| Chloroform | 4.8 | 2-Pyridone | 2.5 - 3.5 |

| Acetonitrile | 37.5 | 2-Pyridone | ~10 |

| Water | 80.1 | 2-Pyridone | >100 |

Note: This data is for the analogous 2-hydroxypyridine/2-pyridone system and serves to illustrate the general trend. Specific KT values for this compound may differ.

Experimental Protocols for Studying Tautomerism

A robust investigation of tautomerism requires carefully designed experiments. Here, we outline the core methodologies for determining the tautomeric equilibrium constant.

Determination of KT by 1H NMR Spectroscopy

This method relies on the fact that if the rate of interconversion between tautomers is slow on the NMR timescale, separate signals will be observed for each tautomer. The ratio of the integrals of these signals directly corresponds to the molar ratio of the tautomers.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O). Ensure a consistent and known concentration.

-

Data Acquisition: Acquire high-resolution 1H NMR spectra for each sample at a constant temperature. It is crucial to have a sufficient relaxation delay to ensure accurate integration.

-

Data Processing and Analysis:

-

Identify distinct, well-resolved signals corresponding to each tautomer.

-

Carefully integrate the chosen signals for each tautomer.

-

Calculate the molar ratio of the two forms from the integral ratio.

-

The equilibrium constant, KT, is the ratio of the integral of the keto form to the integral of the enol form.

-

Workflow for KT determination by NMR.

Determination of KT by UV-Vis Spectroscopy

This technique is particularly useful when the individual tautomers have distinct and well-separated absorption bands.

Step-by-Step Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in the desired solvents to ensure the absorbance is within the linear range of the spectrophotometer.

-

Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range.

-

Data Analysis:

-

Identify the λmax for each tautomer. The molar extinction coefficients (ε) for each pure tautomer at these wavelengths are required for accurate quantification. These can often be determined using "locked" derivatives that cannot tautomerize (e.g., O-methylated and N-methylated analogs).

-

Using the Beer-Lambert Law (A = εbc), calculate the concentration of each tautomer.

-

Determine the equilibrium constant, KT, from the ratio of the concentrations.

-

Computational Insights into Tautomerism

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a powerful theoretical framework for understanding the factors that govern tautomeric equilibria. These methods can be used to:

-

Calculate the relative energies of the tautomers in the gas phase and in different solvents (using continuum solvent models).[8]

-

Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data.

-

Investigate the transition state of the tautomerization reaction to understand the energy barrier for interconversion.

Computational studies on the 2-hydroxypyridine/2-pyridone system have shown good agreement with experimental findings regarding the influence of solvent polarity on the equilibrium position.[8]

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical and physical properties. A comprehensive understanding of the equilibrium between the this compound and 1-hydroxy-2-pyridone forms is essential for researchers working with this versatile molecule. The judicious application of spectroscopic techniques, particularly NMR and UV-Vis, coupled with computational modeling, provides a robust toolkit for the qualitative and quantitative characterization of this dynamic process. The profound influence of the solvent on the tautomeric equilibrium underscores the importance of considering the molecular environment in any study involving this compound.

References

-

Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 23(1), 144-158. [Link]

-

Wikipedia. (2023, December 19). 2-Pyridone. In Wikipedia. [Link]

- Abou-Zied, O. K., & Al-Shihi, O. I. K. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Journal of Photochemistry and Photobiology A: Chemistry, 207(2-3), 229-235.

-

Al-Kahtani, A. A., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1904. [Link]

- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

-

Büchner, R., Fondell, M., Mascarenhas, E. J., Kunnus, K., Eckert, S., Mitzner, R., ... & Föhlisch, A. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2533-2538. [Link]

- BenchChem. (n.d.). The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol.

-

Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]

- Antonov, L., & Stoyanov, S. (2019). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules, 24(12), 2289.

- Antonov, L., & Gergov, G. (2017). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. Applied Spectroscopy Reviews, 52(6), 495-518.

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). Retrieved from [Link]

- Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.

-

Wikipedia. (2023, December 19). 2-Pyridone. In Wikipedia. [Link]

-

PubChem. (n.d.). Hydroxypyridinone. Retrieved from [Link]

-

Pharmacompass. (n.d.). This compound. Retrieved from [Link]

- Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.

- Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

-

Slideshare. (2016, November 2). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

ResearchGate. (2023, April 19). How can one determine equilibrium constant of a reaction by 1H NMR spectroscopy?. [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

Elguero, J., Claramunt, R. M., Hernández-Laguna, A., & Foces-Foces, C. (1987). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2, (4), 533-538. [Link]

-

Maris, A., & Negri, F. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(21), 11997-12007. [Link]

-

Thordarson, P. (2017, July 14). #013: Supramolecular NMR Titration [Video]. YouTube. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.

-

WuXi Biology. (n.d.). How about Tautomers?. Retrieved from [Link]

-

Laihia, K., Kolehmainen, E., Kauppinen, R., Lorenc, J., & Puszko, A. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. [Link]

-

OENO One. (2020, October 23). Development of UV-vis and FTIR Partial Least Squares models: comparison and combination of two spectroscopy techniques with chemometrics for polyphenols quantification in red wine. [Link]

-

SpectraBase. (n.d.). 2-Hydroxypyridine 1-oxide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Hydroxypyridinone | C5H5NO2 | CID 69975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Investigation of 2-Pyridinol-1-oxide Tautomerism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridinol-1-oxide and its tautomer, 1-hydroxy-2-pyridone, represent a fundamentally important equilibrium system with significant implications in synthetic chemistry, materials science, and pharmacology. The position of this tautomeric equilibrium is exquisitely sensitive to environmental factors, including solvent polarity and hydrogen-bonding capability, which dictates the molecule's structure, reactivity, and function. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to dissect this tautomerism. We delve into the causality behind the selection of computational methods, from Density Functional Theory (DFT) to higher-level ab initio calculations, and the critical role of solvent modeling. This document serves as both a strategic overview and a practical handbook, offering field-proven insights and a detailed protocol for performing and analyzing theoretical calculations to predict the structural, thermodynamic, and kinetic properties of these tautomers.

Introduction: The Significance of this compound

This compound (also known as HOPO or 1-hydroxy-2-pyridone) is a heterocyclic compound that stands at the crossroads of several chemical disciplines.[1] It is recognized as a highly effective peptide coupling agent, serving as a substitute for 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation with reduced racemization.[2] Furthermore, its bidentate chelating nature makes it a powerful ligand for various metal ions, with applications ranging from analytical chemistry to the development of therapeutic agents for treating iron-related disorders.[1][2]

The chemical versatility of this molecule is rooted in its ability to exist as two distinct tautomers: the enol form (this compound) and the keto form (1-hydroxy-2-pyridone). Tautomers are structural isomers that readily interconvert, typically through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond. Understanding and predicting the dominant tautomeric form under various conditions is paramount, as each tautomer possesses a unique profile of reactivity, aromaticity, hydrogen-bonding potential, and polarity.

The Tautomeric Equilibrium: A Tale of Two Environments

The equilibrium between the enol and keto tautomers is not static; it is a dynamic process heavily influenced by the surrounding environment. This behavior is analogous to the extensively studied tautomerism of 2-hydroxypyridine and 2-pyridone.[3][4][5][6][7]

-

In the Gas Phase: Theoretical and experimental studies on analogous systems consistently show that in an isolated, gas-phase environment, the enol (or hydroxy) form is often slightly more stable.[3][7] This preference is attributed to the greater aromaticity of the pyridine ring in the enol tautomer.[7][8]

-

In Solution: The equilibrium dramatically shifts in the presence of a solvent. Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, strongly favor the keto form.[3][6][7][8] The rationale is twofold:

-

Dipole Moment: The keto tautomer typically possesses a significantly larger dipole moment than the enol form.[4] Polar solvents preferentially solvate and stabilize the more polar species.

-

Hydrogen Bonding: The keto form, with its N-H (donor) and C=O (acceptor) groups, often engages in more effective intermolecular hydrogen bonding with polar protic solvents compared to the enol's O-H group.[8][9]

-

This environmental sensitivity makes theoretical modeling an indispensable tool for predicting the behavior of this compound in diverse chemical and biological contexts.

Theoretical Methodologies for Unraveling Tautomerism

Computational chemistry provides a powerful lens to examine the factors governing tautomeric equilibrium at the atomic level. It allows for the precise calculation of energies, structures, and properties of tautomers and the transition states that separate them.

The Workhorse: Density Functional Theory (DFT)

DFT has become the cornerstone of computational studies on tautomerism due to its excellent balance of accuracy and computational cost.[10]

-

Why DFT? It provides reliable predictions of molecular geometries, vibrational frequencies, and relative energies for systems of this size.

-

Choosing Functionals: The choice of the exchange-correlation functional is critical.

-

B3LYP: A widely used hybrid functional that often provides a good starting point for structural and energetic calculations.[11]

-

M06-2X: This meta-hybrid GGA functional is known for its robust performance in calculating non-covalent interactions and thermochemistry, making it well-suited for studying hydrogen-bonded systems.[12]

-

CAM-B3LYP: A long-range corrected functional that can be advantageous for systems where charge-transfer effects are important.[3]

-

-

Choosing Basis Sets: The basis set determines the flexibility given to electrons to describe their spatial distribution.

-

Pople-style (e.g., 6-311++G(d,p)): These are computationally efficient and widely used. The ++ indicates diffuse functions on all atoms, crucial for describing anions and hydrogen bonds, while (d,p) denotes polarization functions, essential for accurately describing bonding.[3]

-

Correlation-Consistent (e.g., aug-cc-pVDZ): These basis sets are designed for systematic convergence towards the complete basis set limit. The "aug" prefix (augmented) signifies the addition of diffuse functions, which is vital for studying non-covalent interactions.[3][12]

-

High-Accuracy Benchmarks: Ab Initio Methods

While more computationally demanding, high-level ab initio methods are invaluable for validating DFT results and obtaining benchmark-quality energies.

-

Møller-Plesset Perturbation Theory (MP2): This is often the first rung on the ladder of correlated ab initio methods and is effective at capturing electron correlation effects.[11][13]

-

Coupled Cluster (CCSD(T)): Considered the "gold standard" in quantum chemistry, CCSD(T) calculations, while expensive, provide highly accurate energies that can be used to benchmark the performance of various DFT functionals for the specific system under study.[3]

Simulating Reality: Solvent Models

Modeling the effect of the solvent is non-negotiable for accurately predicting tautomeric equilibria in solution.

-

Implicit Solvation (Continuum Models): The most common approach is the Polarizable Continuum Model (PCM).[12][14] In PCM, the solvent is treated as a continuous dielectric medium rather than individual molecules. This method efficiently captures the bulk electrostatic effects of the solvent, which are often the dominant factor in stabilizing the more polar tautomer.

-

Explicit Solvation (Microsolvation): This approach involves including one or more individual solvent molecules in the calculation.[4][15] This is crucial for studying specific hydrogen-bonding interactions, such as water-assisted proton transfer, and provides a more detailed picture of the immediate solvation shell.[4][15][16]

Analysis of Theoretical Findings: From Structure to Energetics

A thorough theoretical study yields a wealth of data that, when synthesized, provides a complete picture of the tautomeric system.

Geometric Parameters and Aromaticity

Comparing the optimized geometries of the tautomers reveals key structural differences. The keto form typically exhibits more pronounced bond length alternation in the pyridine ring, indicative of reduced aromaticity compared to the more delocalized enol form.[4]

| Parameter | Keto Tautomer (1-Hydroxy-2-pyridone) | Enol Tautomer (this compound) | Indication |

| C=O Bond Length | ~1.23 - 1.25 Å | N/A | Characteristic of a double bond. |

| C-O Bond Length | N/A | ~1.33 - 1.35 Å | Characteristic of a single bond. |

| N-H Bond Length | ~1.01 - 1.02 Å | N/A | Typical N-H single bond. |

| O-H Bond Length | N/A | ~0.97 - 0.98 Å | Typical O-H single bond. |

| Ring Bond Alternation | More pronounced (alternating short/long) | Less pronounced (more uniform) | Higher aromaticity in the enol form. |

| Table 1: Representative calculated geometric parameters for the tautomers. Actual values depend on the level of theory. |

Relative Stabilities and Thermodynamic Equilibrium

The central output of these studies is the relative energy of the tautomers. Calculations provide the electronic energy (ΔE), which can be corrected with zero-point vibrational energy (ZPVE) and thermal contributions to yield enthalpy (ΔH) and, most importantly, Gibbs free energy (ΔG). The Gibbs free energy difference (ΔG) directly relates to the equilibrium constant (Keq).

| Environment | Favored Tautomer | Approx. ΔG (Keto - Enol) | Primary Rationale |

| Gas Phase | Enol | +0.5 to +2.0 kcal/mol | Aromatic Stabilization[3] |

| Non-polar Solvent | Enol / Keto (Comparable) | -0.5 to +0.5 kcal/mol | Small preference, sensitive to method[3][4] |

| Polar Aprotic Solvent | Keto | -2.0 to -4.0 kcal/mol | Dipole Moment Stabilization[3] |

| Polar Protic Solvent | Keto | -3.0 to -6.0 kcal/mol | Dipole Stabilization + H-Bonding[3][8] |

| Table 2: Summary of typical theoretical predictions for the relative stability of the keto vs. enol tautomers in different environments. Negative ΔG indicates the keto form is more stable. |

Probing the Interconversion Pathway

The mechanism of proton transfer can also be elucidated.

-

Intramolecular Transfer: A direct 1,3-proton shift within a single molecule involves a high-energy, four-membered ring transition state and is generally considered unfavorable.[6]

-

Intermolecular Transfer: The energy barrier for tautomerization is significantly lowered by the participation of other molecules. This can occur via a self-catalytic pathway involving a dimer of the molecule itself or, more commonly in solution, through a solvent-assisted mechanism where water or alcohol molecules form a hydrogen-bonded bridge to shuttle the proton.[4][6]

Experimental Protocol: A Self-Validating Computational Workflow

This section provides a detailed, step-by-step methodology for a standard DFT-based investigation of the this compound tautomeric equilibrium in the gas phase and in water.

Step 1: Structure Preparation

-

Using a molecular modeling program (e.g., Avogadro, GaussView), build 3D structures for both the 1-hydroxy-2-pyridone (keto) and this compound (enol) tautomers.

-

Perform a preliminary geometry optimization using a low-cost method like molecular mechanics to obtain reasonable starting structures.

Step 2: Gas-Phase Optimization and Frequencies

-

Causality: This step is crucial to find the lowest energy conformation of each isolated tautomer and to obtain the zero-point vibrational and thermal energy corrections.

-

Protocol:

-

Set up a geometry optimization followed by a frequency calculation using your chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

-

The input file for a program like Gaussian would include a keyword line such as: #p Opt Freq B3LYP/6-311++G(d,p).

-

Step 3: Verification of Minima (Self-Validation)

-

Causality: A frequency calculation must be performed to confirm that the optimized structure is a true energy minimum on the potential energy surface.

-

Protocol:

-

Examine the output of the frequency calculation.

-

A true minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state or a higher-order saddle point, and the optimization must be repeated from a perturbed geometry.

-

Step 4: Solution-Phase Optimization and Frequencies

-

Causality: To model the system in a realistic environment, the influence of the solvent must be included. This step recalculates the optimal geometry and thermal energies in the presence of the solvent field.

-

Protocol:

-

Using the optimized gas-phase geometry as the starting point, perform another optimization and frequency calculation, this time including a solvent model.

-

The keyword line would be modified to include the PCM model, for example: #p Opt Freq B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Water).

-

Step 5: Analysis and Data Extraction

-

Causality: The final output files contain the necessary thermodynamic data to determine the relative stability of the tautomers.

-

Protocol:

-

From the output of the solution-phase calculations, locate and record the value for the "Sum of electronic and thermal Free Energies" for both the keto and enol tautomers.

-

Calculate the relative Gibbs free energy: ΔG = G(keto) - G(enol).

-

A negative ΔG indicates that the keto form is more stable in water, while a positive value indicates the enol form is favored.

-

Conclusion and Future Outlook

Theoretical studies provide an unparalleled, atomistic view of the tautomerism of this compound. The consensus from computational models, supported by experimental data on analogous systems, is that the equilibrium is a delicate balance. The intrinsic aromaticity favors the enol form in isolation, but this is readily overcome by the superior solvation of the more polar keto form in solution.

The methodologies outlined here provide a robust framework for researchers to predict and rationalize the behavior of this important molecule. Future computational work will likely focus on more complex phenomena, such as:

-

Excited-State Tautomerism: Investigating how the tautomeric equilibrium changes upon electronic excitation, which is relevant for photochemical applications.[17]